Product packaging for BocNH-PEG8-CH2CH2NH2(Cat. No.:)

BocNH-PEG8-CH2CH2NH2

Cat. No.: B8097943
M. Wt: 512.6 g/mol
InChI Key: RJDFELJBUQILOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Analysis of BocNH-PEG8-CH2CH2NH2

Molecular Architecture and Functional Group Composition

Tert-Butyloxycarbonyl (Boc) Protecting Group Configuration

The Boc group ([C(C3H7)3]O(CO)−) serves as a temporary amine protector, preventing unwanted reactions during synthetic processes. Its steric bulk and acid-labile nature (removable via trifluoroacetic acid) make it ideal for stepwise peptide elongation. The Boc group’s tert-butyl moiety enhances solubility in organic solvents like dichloromethane, while its carbamate linkage ensures stability under basic conditions.

Octaethylene Glycol (PEG8) Spacer Characteristics

The PEG8 spacer ([−OCH2CH2−]8) provides hydrophilicity and conformational flexibility, critical for modulating the solubility and hydrodynamic radius of PEGylated compounds. With a molecular weight of 352.4 g/mol for the PEG8 unit alone, this spacer reduces immunogenicity and prolongs circulation half-life by shielding conjugated molecules from enzymatic degradation. The repeating ethylene oxide units facilitate hydrogen bonding with aqueous environments, contributing to a hydrophilic-lipophilic balance (HLB) of ~18.5, as calculated using Griffin’s method.

Terminal Ethylenediamine Moiety Reactivity

The ethylenediamine group (−CH2CH2NH2) offers two primary amine sites for conjugation, enabling covalent attachment to carboxylic acids, activated esters, or carbonyl groups. This moiety’s pKa values (~7.5 and ~10.1 for the primary and secondary amines, respectively) allow pH-dependent reactivity, favoring coupling reactions under mildly alkaline conditions (pH 8–9).

Table 1: Functional Group Contributions to this compound

Component Molecular Weight (g/mol) Key Properties Role in Applications
Boc Protecting Group 101.12 Acid-labile, enhances organic solubility Amine protection during synthesis
PEG8 Spacer 352.40 HLB ≈18.5, flexible chain Solubility enhancement
Ethylenediamine 60.10 pKa1=7.5, pKa2=10.1 Bioconjugation site

Physicochemical Properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H48N2O10 B8097943 BocNH-PEG8-CH2CH2NH2

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48N2O10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21,24H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDFELJBUQILOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine Terminus

The synthesis begins with the protection of the primary amine on the PEG8 backbone. In anhydrous dichloromethane (DCM), the amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). The reaction proceeds at 0–5°C for 4 hours, yielding Boc-NH-PEG8-OH.

Reaction Conditions

ComponentQuantityRole
PEG8-diamine1.0 eqSubstrate
Boc₂O1.2 eqProtecting agent
Triethylamine2.5 eqBase
Dichloromethane10 mL/gSolvent

Functionalization with Ethylenediamine

The hydroxyl terminus of Boc-NH-PEG8-OH is activated using N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). Ethylenediamine is then introduced in a 3:1 molar excess, facilitating nucleophilic substitution at 25°C for 12 hours. The product, Boc-NH-PEG8-CH2CH2NH2, is isolated via precipitation in cold diethyl ether.

Key Parameters

  • Activation Time : 2 hours (CDI, THF, 25°C).

  • Coupling Temperature : 25°C (ambient).

  • Yield : 68–72% after precipitation.

Purification and Characterization

Chromatographic Purification

Crude product is purified using reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile (ACN) in water (0.1% trifluoroacetic acid). The target elutes at 12–14 minutes (70% ACN), confirmed by UV detection at 220 nm.

HPLC Conditions

ParameterValue
ColumnC18, 5 µm, 250 mm
Flow Rate1.0 mL/min
Gradient20–80% ACN in 20 min
DetectionUV 220 nm

Structural Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc CH3), 2.65 (t, 2H, -CH2NH2), 3.45–3.60 (m, 32H, PEG8 backbone).

    • ¹³C NMR : δ 28.3 (Boc CH3), 79.1 (Boc quaternary C), 156.2 (C=O).

  • Mass Spectrometry : ESI-MS m/z 513.3 [M+H]⁺ (theoretical 512.63).

Formulation and Stability Considerations

This compound exhibits high solubility in DMSO (195.07 mM) but limited solubility in aqueous buffers. Stock solutions (10 mM in DMSO) remain stable for 1 month at -20°C and 6 months at -80°C.

Recommended Storage Protocol

ConditionStability Duration
-20°C1 month
-80°C6 months
4°C (lyophilized)12 months

Applications in PROTAC Development

The ethylenediamine terminus facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the Boc group is deprotected under acidic conditions (e.g., 50% TFA/DCM) to expose the primary amine for target protein ligand attachment. This dual functionality enables modular PROTAC assembly, as demonstrated in An et al., where analogous linkers achieved nanomolar degradation efficiencies .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can react with carboxyl groups or NHS esters to form amide bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include carboxyl-containing compounds and NHS esters. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.

    Deprotection Reactions: Reagents such as TFA or HCl are used under acidic conditions to remove the Boc protecting group.

Major Products Formed

    Substitution Reactions: The major products are amide-linked compounds.

    Deprotection Reactions: The major product is the free amine derivative of the compound.

Scientific Research Applications

Drug Delivery Systems

BocNH-PEG8-CH2CH2NH2 plays a crucial role in the development of drug delivery systems. Its amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study: Anticancer Drug Delivery

In a study focusing on the delivery of anticancer agents, this compound was utilized to create nanoparticles that effectively encapsulated doxorubicin. The results showed enhanced cytotoxicity against cancer cells compared to free doxorubicin, indicating improved drug delivery efficiency and reduced side effects .

Bioconjugation

The amine group in this compound facilitates bioconjugation processes, allowing for the attachment of various biomolecules such as peptides, proteins, and antibodies. This property is particularly useful in the development of targeted therapies and diagnostic agents.

Case Study: Targeted Cancer Therapy

Researchers have successfully conjugated this compound to monoclonal antibodies for targeted cancer therapy. The conjugation improved the pharmacokinetics and biodistribution of the antibodies, leading to enhanced therapeutic efficacy in tumor models .

PROTAC Technology

This compound serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is an innovative approach for targeted protein degradation. In PROTACs, this compound connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Case Study: Protein Degradation Studies

In recent studies, this compound was employed as a linker in the design of PROTACs targeting oncogenic proteins. The resulting constructs demonstrated efficient degradation of target proteins in cellular assays, showcasing the potential of this technology in cancer treatment .

Nanotechnology Applications

The unique properties of this compound make it suitable for various nanotechnology applications, including the development of nanosensors and nanocarriers.

Case Study: Nanosensing Applications

A novel nanosensing platform utilizing this compound has been developed for detecting biomolecules with high sensitivity. The PEGylation improved the stability and sensitivity of the sensors, making them promising tools for early disease diagnosis .

Mechanism of Action

The mechanism of action of BocNH-PEG8-CH2CH2NH2 involves its ability to form stable amide bonds through its amine groups. The PEG spacer group provides flexibility and hydrophilicity, which enhances the solubility and stability of the modified molecules. The Boc protecting group allows for selective deprotection under acidic conditions, enabling controlled release of the active amine group .

Comparison with Similar Compounds

BocNH-PEG9-CH2CH2NH2

  • Structural Differences : This compound has a 9-unit PEG chain compared to the 8-unit chain in BocNH-PEG8-CH2CH2NH2, resulting in a longer spacer arm.
  • Molecular Weight : 556.69 g/mol (vs. 512.63 g/mol for PEG8) .
  • Applications : Longer PEG chains enhance solubility and reduce steric hindrance in conjugation reactions.
  • Cost : Despite its larger size, BocNH-PEG9-CH2CH2NH2 is priced lower per gram (1g/$477 vs. 1g/$525 for PEG8), likely due to differences in synthesis complexity or market demand .

Azido-PEG8-CH2CO2-NHS

  • Functional Groups : Features an azide (-N3) and an NHS ester (-CO2-NHS), enabling dual reactivity for click chemistry (e.g., CuAAC with alkynes) and amine-targeted protein labeling .
  • Molecular Weight : 550.6 g/mol (C22H38N4O12), slightly higher than this compound due to the azide and ester groups .
  • Purity and Storage : Higher purity (98% ) and requires storage at -20°C to maintain stability, contrasting with BocNH-PEG8’s >95% purity and unspecified storage conditions .
  • Applications : Preferred for orthogonal conjugation strategies in proteomics and antibody-drug conjugates .

Boc-NH-PEG8-CH2CH2COOH

  • Terminal Group : Replaces the ethylenediamine with a carboxylic acid (-COOH), enabling conjugation via carbodiimide chemistry (e.g., EDC/NHS) .
  • Applications : Used in polymer functionalization and surface modification where carboxyl groups are required for amide bond formation .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS# Molecular Formula MW (g/mol) Functional Groups Purity Price (1g) Applications
This compound 1052207-59-6 C23H48N2O10 512.63* Boc-amine, -CH2CH2NH2 >95% $525 Bioconjugation, drug delivery
BocNH-PEG9-CH2CH2NH2 890091-43-7 C25H52N2O11 556.69 Boc-amine, -CH2CH2NH2 >95% $477 Extended PEGylation
Azido-PEG8-CH2CO2-NHS 2182601-81-4 C22H38N4O12 550.6 Azide, NHS ester 98% N/A Click chemistry, protein labeling
Boc-NH-PEG8-CH2CH2COOH N/A Not provided N/A Boc-amine, -COOH N/A N/A Polymer modification

*Note: Discrepancy exists between reported MW values (468.58 g/mol in some sources vs. calculated 512.63 g/mol) .

Key Research Findings

PEG Length vs. Functionality: Longer PEG chains (e.g., PEG9) enhance solubility and reduce non-specific interactions but may increase steric hindrance .

Functional Group Versatility :

  • This compound’s dual amines allow sequential conjugation (Boc deprotection enables site-specific reactions) .
  • Azido-PEG8-CH2CO2-NHS supports orthogonal conjugation strategies, critical for complex biomolecule engineering .

Cost Considerations: Despite similar purity, BocNH-PEG9 is cheaper, suggesting economies of scale or simpler synthesis .

Biological Activity

BocNH-PEG8-CH2CH2NH2 is a polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound facilitates the selective degradation of target proteins by linking ligands to E3 ubiquitin ligases, thereby exploiting the ubiquitin-proteasome system. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 512.63 g/mol
  • Molecular Formula : C23H48N2O10
  • CAS Number : 1052207-59-6
  • Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group, a PEG8 spacer, and an amine group that enhances solubility and biocompatibility.

This compound serves as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets a specific protein while the other binds to an E3 ubiquitin ligase. The binding of these components leads to the ubiquitination and subsequent degradation of the target protein through the proteasome pathway. This mechanism allows for targeted protein degradation, offering a novel approach in therapeutic applications.

In Vitro Studies

Research indicates that this compound has significant potential in various biological contexts:

  • Targeted Protein Degradation : Studies have demonstrated that PROTACs using this compound can effectively degrade oncogenic proteins, providing a promising strategy for cancer therapy.
  • Cellular Uptake and Distribution : The PEG moiety enhances solubility and cellular uptake, allowing for better distribution within biological systems. This property is crucial for achieving effective concentrations of PROTACs in target tissues.
  • Selectivity and Efficacy : The design of this compound allows for high selectivity towards specific targets while minimizing off-target effects, which is essential for reducing potential side effects in therapeutic applications.

Case Studies

  • Cancer Therapeutics : In a study published by An et al., the efficacy of PROTACs utilizing this compound was evaluated against various cancer cell lines. Results showed significant reductions in protein levels associated with tumor growth, highlighting its potential as a targeted therapy .
  • Neurodegenerative Diseases : Another investigation explored the use of this compound in targeting misfolded proteins implicated in neurodegenerative disorders. The study found that PROTACs could effectively degrade these proteins, offering insights into new treatment avenues .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other common linkers used in PROTAC synthesis:

Property/LinkerThis compoundOther Linkers (e.g., Boc-NH-PPG)
Molecular Weight512.63 g/mol233.30 g/mol
SolubilityHighModerate
Target Protein DegradationEffectiveVariable
ApplicationsCancer, NeurodegenerationVarious

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for BocNH-PEG8-CH2CH2NH2, and how should they be prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the Boc protection and PEG spacer integrity. Integrate peak areas to verify the PEG chain length (e.g., 8 ethylene oxide units) .
  • Mass Spectrometry (MS) : Employ ESI-MS or MALDI-TOF to validate molecular weight and purity. Note that PEGylated compounds may show polydispersity, requiring high-resolution instruments .
  • HPLC : Use reverse-phase HPLC with UV detection to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve unreacted starting materials .
  • Table :
TechniqueKey PurposeLimitations
NMRStructural confirmationLow sensitivity for trace impurities
MSMolecular weightPolydispersity complicates analysis
HPLCPurity assessmentRequires method optimization

Q. How should Boc deprotection be performed for this compound without degrading the PEG backbone?

  • Methodological Answer :

  • Use trifluoroacetic acid (TFA) in dichloromethane (1–2 h, room temperature) for Boc removal. Monitor reaction progress via TLC or LC-MS to avoid overexposure to acid, which may hydrolyze PEG chains .
  • Neutralize post-deprotection with a weak base (e.g., NaHCO₃) and purify via dialysis or size-exclusion chromatography to remove residual reagents .

Q. What are the typical applications of this compound in drug delivery systems?

  • Methodological Answer :

  • Spacer in Conjugation : The ethylenediamine terminus enables covalent attachment to carboxylated drugs or nanoparticles via EDC/NHS chemistry. Optimize pH (6.5–7.5) to balance amine reactivity and PEG stability .
  • Solubility Enhancer : Use PEG’s hydrophilicity to improve drug solubility. Validate via phase-solubility studies and compare with non-PEGylated analogs .

Advanced Research Questions

Q. How can researchers resolve solubility discrepancies in this compound during synthesis or conjugation?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for synthesis and aqueous buffers (PBS, pH 7.4) for bioconjugation. If precipitation occurs, add co-solvents (e.g., ethanol) incrementally .
  • Temperature Effects : Conduct solubility assays at 4°C, 25°C, and 37°C. PEG’s LCST (lower critical solution temperature) behavior may cause phase separation at higher temperatures .
  • Contradiction Analysis : Compare results with literature—differences may arise from PEG batch polydispersity or residual solvents. Characterize raw materials via GPC to confirm PEG homogeneity .

Q. How to address conflicting reports on this compound’s conjugation efficiency in peptide-drug conjugates?

  • Methodological Answer :

  • Variable Control : Standardize reaction parameters (pH, molar ratios, temperature). For example, excess EDC/NHS (1.5–2.0 eq) may improve coupling but risks side reactions .
  • Analytical Validation : Use LC-MS/MS to quantify unreacted amine groups post-conjugation. Compare with fluorometric assays (e.g., TNBSA) for cross-validation .
  • Literature Comparison : Replicate published protocols exactly. Discrepancies may stem from differences in PEG storage conditions (e.g., oxidation) or amine accessibility due to steric hindrance .

Q. What experimental design principles ensure reproducibility in this compound-based nanoparticle formulations?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize PEGylation density, reaction time, and purification methods. For example, vary PEG:nanoparticle ratios (1:1 to 1:5) and analyze size (DLS) and surface charge (zeta potential) .
  • Replication : Perform triplicate syntheses and include internal controls (e.g., non-PEGylated nanoparticles). Report mean ± SD for critical parameters like drug loading efficiency .
  • Ethical Replication : Adhere to NIH guidelines for reporting experimental details (e.g., solvent grades, centrifugation speeds) to enable replication .

Q. How to analyze contradictory data on this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 24, 48 h). Monitor via HPLC for PEG hydrolysis or Boc group reformation .
  • Variable Isolation : Test stability in the presence/absence of serum proteins (e.g., fetal bovine serum) to assess enzymatic vs. hydrolytic degradation .
  • Contradiction Resolution : Compare buffer compositions (e.g., carbonate vs. phosphate buffers) and purity levels. Trace metal ions in buffers may catalyze oxidation .

Future Research Directions

  • Limitations : Current studies lack standardization in PEG characterization (e.g., polydispersity indices) and storage conditions. Future work should establish unified protocols for PEGylated compound handling .
  • Novel Applications : Explore this compound in CRISPR delivery systems, leveraging its amine reactivity for lipid-nanoparticle functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.